molecular formula C5H3ClLiNO2S B2913816 Lithium(1+) ion 2-chloropyridine-3-sulfinate CAS No. 2174000-32-7

Lithium(1+) ion 2-chloropyridine-3-sulfinate

Cat. No.: B2913816
CAS No.: 2174000-32-7
M. Wt: 183.53
InChI Key: QQFNSNKGRSBTQA-UHFFFAOYSA-M
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Description

Lithium(1+) ion 2-chloropyridine-3-sulfinate is a chemical compound with the molecular formula C5H4ClNO2S.Li. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a lithium ion, a chloropyridine ring, and a sulfinate group, which contribute to its unique chemical properties .

Scientific Research Applications

Lithium(1+) ion 2-chloropyridine-3-sulfinate has several scientific research applications:

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 2-chloropyridine-3-sulfinate typically involves the reaction of 2-chloropyridine-3-sulfinic acid with lithium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{2-chloropyridine-3-sulfinic acid} + \text{LiOH} \rightarrow \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2-chloropyridine-3-sulfinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonates.

    Reduction: Reduction reactions can convert the sulfinate group to a sulfonic acid.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Mechanism of Action

The mechanism of action of Lithium(1+) ion 2-chloropyridine-3-sulfinate involves its interaction with molecular targets and pathways. The lithium ion can modulate various enzymatic activities and signaling pathways, while the chloropyridine and sulfinate groups contribute to its reactivity and binding properties. The precise molecular targets and pathways are still under investigation, but they may include enzymes involved in redox reactions and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • Lithium(1+) ion 3-chloropyridine-2-sulfinate
  • Lithium(1+) ion 2-chloropyridine-4-sulfinate

Uniqueness

Lithium(1+) ion 2-chloropyridine-3-sulfinate is unique due to the specific positioning of the chlorine and sulfinate groups on the pyridine ring, which influences its chemical reactivity and interactions. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities .

Properties

IUPAC Name

lithium;2-chloropyridine-3-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2S.Li/c6-5-4(10(8)9)2-1-3-7-5;/h1-3H,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFNSNKGRSBTQA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC(=C(N=C1)Cl)S(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClLiNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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